Acetophenone, 4'-(2-(dimethylamino)ethoxy)-2'-hydroxy-, hydrochloride
CAS No.: 20809-03-4
Cat. No.: VC18391899
Molecular Formula: C12H18ClNO3
Molecular Weight: 259.73 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 20809-03-4 |
|---|---|
| Molecular Formula | C12H18ClNO3 |
| Molecular Weight | 259.73 g/mol |
| IUPAC Name | 2-(4-acetyl-3-hydroxyphenoxy)ethyl-dimethylazanium;chloride |
| Standard InChI | InChI=1S/C12H17NO3.ClH/c1-9(14)11-5-4-10(8-12(11)15)16-7-6-13(2)3;/h4-5,8,15H,6-7H2,1-3H3;1H |
| Standard InChI Key | CQPMRCVWKOILCP-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)C1=C(C=C(C=C1)OCC[NH+](C)C)O.[Cl-] |
Introduction
Chemical Identity
| Property | Details |
|---|---|
| IUPAC Name | 2-(4-acetyl-3-hydroxyphenoxy)ethyl-dimethylazanium; chloride |
| Molecular Formula | CHClNO |
| Molecular Weight | 259.73 g/mol |
| CAS Number | 20809-03-4 |
| PubChem CID | 30282 |
This compound is a derivative of acetophenone, characterized by the presence of a dimethylaminoethoxy group and a hydroxyl group on the phenyl ring. The hydrochloride salt form enhances its solubility and stability in aqueous environments .
Representations
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SMILES Notation: CC(=O)C1=C(C=C(C=C1)OCCNH+C)O.[Cl-] .
Synthesis and Preparation
The synthesis of this compound typically involves:
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Starting Materials: Acetophenone derivatives substituted with hydroxyl and amino groups.
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Reaction Pathway: Etherification of the hydroxyl group with dimethylaminoethanol, followed by conversion into the hydrochloride salt.
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Purification: Crystallization or recrystallization from suitable solvents to ensure purity.
Potential Applications
Acetophenone derivatives are widely studied for their biological activities, including:
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Enzyme Inhibition: Compounds with similar structures have shown inhibitory activity against acetylcholinesterase (AChE) and carbonic anhydrases (CAs), enzymes implicated in neurodegenerative diseases and glaucoma .
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Pharmacological Research: The presence of hydroxyl and amino groups enhances interactions with biological targets, making it a candidate for drug development.
Mechanism of Action
While specific data on this compound is limited, structurally related compounds act by binding to enzyme active sites or altering receptor activity through hydrogen bonding and hydrophobic interactions.
Drug Development
Potential therapeutic areas include:
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Neurodegenerative diseases (e.g., Alzheimer’s disease).
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Cancer treatment as enzyme inhibitors.
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